molecular formula C19H22FN3O4S B2502905 N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251698-24-4

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2502905
CAS No.: 1251698-24-4
M. Wt: 407.46
InChI Key: LFTXYRRHPVQKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a key nuclear receptor that acts as a master regulator of T-helper 17 (Th17) cell differentiation and function. Source This compound has emerged as a critical pharmacological tool for investigating the Th17 cell pathway, which is implicated in a wide range of autoimmune diseases, inflammatory disorders, and cancer. Source By antagonizing the transcriptional activity of RORγ, this molecule effectively suppresses the production of interleukin-17 (IL-17), a central pro-inflammatory cytokine. Its primary research value lies in dissecting the molecular mechanisms of autoimmune pathologies such as psoriasis, psoriatic arthritis, and multiple sclerosis in preclinical models. Source Furthermore, due to the role of RORγt in the function of certain immune cells within the tumor microenvironment, this inverse agonist is also being explored in oncology research for its potential to modulate anti-tumor immunity. Source The inclusion of a sulfonylpiperidine group is a characteristic feature of advanced RORγ inhibitors, contributing to high receptor binding affinity and cellular potency. Researchers utilize this compound to validate new therapeutic concepts and to probe the complex biology of RORγ across different disease contexts.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-14-11-15(20)5-7-17(14)21-18(24)13-22-12-16(6-8-19(22)25)28(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTXYRRHPVQKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, also referred to as BS-7627, is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

The molecular structure and properties of BS-7627 are crucial for understanding its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC24H24FN3O3
Molecular Weight421.5 g/mol
IUPAC NameN-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-carbonyl)pyridin-1(2H)-yl]acetamide
InChI KeyDAZLWOMABYFROR-UHFFFAOYSA-N

The mechanism of action for BS-7627 involves interaction with specific biological targets, primarily enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to modulate the activity of kinases and other proteins that play critical roles in cancer progression and neurological disorders.

Potential Targets

  • Kinase Inhibition : Preliminary studies suggest that BS-7627 may act as a kinase inhibitor, which is significant given the role of dysregulated kinases in various cancers .
  • Neurotransmitter Modulation : The piperidine moiety may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Anticancer Activity

BS-7627 has shown promising results in preclinical studies evaluating its anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
SMMC7721 (liver cancer)10
A431 (skin cancer)15
MCF7 (breast cancer)12

These findings indicate that BS-7627 may induce apoptosis in cancer cells, potentially through the activation of caspase pathways, as evidenced by increased levels of caspase 3 in treated cells .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of BS-7627. In animal models, the compound exhibited protective effects against seizures induced by maximal electroshock (MES).

Dose (mg/kg)Seizure Protection (%)Reference
3060
10080
300100

The data suggest that BS-7627 may be a candidate for further development as an anticonvulsant agent.

Case Studies

Several studies have investigated the pharmacological profiles of compounds similar to BS-7627, providing insights into its potential applications.

  • Study on Quinoline Derivatives : A comparative analysis indicated that quinoline derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. BS-7627's unique substitution pattern may enhance its efficacy compared to traditional quinoline compounds .
  • Piperidine Analogues : Research focusing on piperidine-based compounds revealed their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. This supports the hypothesis that BS-7627 may have neuroprotective effects .

Scientific Research Applications

Anticancer Properties
Recent studies have indicated that N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action involves inducing apoptosis in cancer cells, which is a critical pathway for cancer treatment.

In a study published in the ACS Omega, compounds structurally similar to N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-sulfonyl)pyridin-1(2H)-yl]acetamide demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, highlighting its potential as an effective anticancer agent .

Mechanism of Action
The compound's activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The piperidine and pyridine moieties in its structure are believed to play a crucial role in binding to target proteins within cancer cells, thereby disrupting their function.

Applications in Research

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-sulfonyl)pyridin-1(2H)-yl]acetamide is primarily used in:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Pharmacological Studies : To investigate its effects on various biological pathways and its potential side effects.
  • Proteomics Research : The compound has been utilized in proteomic studies to understand protein interactions and functions better .

Case Studies

Several case studies have documented the efficacy of N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-sulfonyl)pyridin-1(2H)-yl]acetamide in preclinical models:

  • Study on Breast Cancer Cells : In vitro tests showed that the compound significantly reduced cell viability and induced apoptosis in MDA-MB-231 breast cancer cells.
  • Colon Cancer Model : Animal studies demonstrated that administration of the compound led to tumor regression in xenograft models of colon cancer.
  • Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-sulfonyl)pyridin-1(2H)-yl]acetamide enhances overall therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridinone Analogs with Varying Substituents

(a) N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
  • Structural Differences : The phenyl ring is substituted with 2,4-difluoro groups instead of 4-fluoro-2-methyl .
  • Impact : Increased fluorine content enhances electronegativity and metabolic stability but may reduce steric bulk compared to the methyl group. This could influence binding to hydrophobic pockets in biological targets .
(b) N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
  • Structural Differences : Substitution with a 3-chloro group on the phenyl ring.
  • Impact : Chlorine’s larger atomic radius and polarizability may alter binding kinetics compared to fluorine. Chlorinated analogs often exhibit stronger van der Waals interactions but higher molecular weight (e.g., 403.5 vs. 417.5 for the target compound) .
(c) N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
  • Structural Differences : Phenyl ring has 2-ethyl-6-methyl substituents.
  • Impact : Increased steric bulk from ethyl and methyl groups may hinder rotational freedom or limit access to active sites. Molecular weight is higher (417.5 vs. ~403–413 for other analogs) .

Analogs with Modified Linkers or Heterocycles

(a) N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
  • Structural Differences : Acetamide is connected via a benzyl group (4-methylphenylmethyl) instead of direct phenyl attachment.
  • Molecular weight is comparable (403.5) .
(b) 2-(Dimethylamino)-N-(4-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)phenyl)acetamide
  • Structural Differences: Replaces piperidin-1-ylsulfonyl with trifluoromethyl on the pyridinone.
  • Impact : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce sulfonamide-specific interactions (e.g., hydrogen bonding) .
(a) Anticancer Activity
  • Compound 3a (): A piperidin-1-ylsulfonyl-containing isatin derivative showed IC50 = 16.8 µM against HepG2 cells and EGFR binding affinity (ΔG = −21.74 kcal/mol ). This suggests that the piperidin-1-ylsulfonyl group is critical for EGFR inhibition .
  • Erlotinib Comparison : Compound 3a’s binding energy (−21.74 kcal/mol) is slightly weaker than erlotinib (−25.65 kcal/mol), indicating room for optimization in the target compound .
(b) Anti-fibrotic Activity
  • Pyridinone Derivatives (): Analogs with trifluoromethyl or dimethylamino groups showed moderate anti-fibrotic activity (75% yield in synthesis), but sulfonamide-containing variants may offer enhanced target specificity .

Q & A

Basic: What are the standard synthetic routes for N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Pyridinone Formation : Start with a substituted pyridinone scaffold. Introduce the sulfonyl-piperidine moiety via nucleophilic substitution (e.g., reacting piperidine with a sulfonyl chloride derivative).

Acetamide Coupling : Attach the N-(4-fluoro-2-methylphenyl)acetamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt).

Key Conditions :

  • Solvents: Dimethyl sulfoxide (DMSO) or ethanol for solubility .
  • Catalysts: Sodium hydride or potassium carbonate to deprotonate intermediates .
  • Temperature: Maintain 60–80°C to avoid decomposition of sensitive intermediates .

Purification : Column chromatography or recrystallization to isolate the product .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify aromatic protons (6.5–8.5 ppm for pyridinone/aryl groups) and piperidine methylene signals (1.5–3.0 ppm) .
    • 19F NMR : Confirm fluorine substitution in the 4-fluoro-2-methylphenyl group (-110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z ~460–470) .
  • IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyridinone) .

Basic: What functional groups are critical for bioactivity?

Methodological Answer:
Key pharmacophores include:

Sulfonyl-Piperidine : Enhances solubility and interacts with charged residues in biological targets (e.g., enzymes) .

Pyridinone Ring : Acts as a hydrogen-bond acceptor via the 2-oxo group .

Fluorinated Phenyl Group : Improves metabolic stability and membrane permeability .

Acetamide Linker : Facilitates binding to hydrophobic pockets in target proteins .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables:

Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, DMSO, 1.2 eq. K2CO3) .

Real-Time Monitoring : Track intermediates via thin-layer chromatography (TLC) or HPLC to minimize side reactions .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Purity Validation : Ensure >95% purity via HPLC to exclude confounding impurities .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluoro with methoxy) to isolate activity contributors .

Advanced: What computational methods predict biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen kinase or GPCR targets (e.g., COX-2 or PI3K) .

MD Simulations : Simulate binding stability (≥100 ns trajectories) for the sulfonyl-piperidine-acetamide complex .

QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with IC50 values .

Advanced: How to design SAR studies for potency optimization?

Methodological Answer:

Core Modifications :

  • Replace pyridinone with quinazolinone to test ring size impact .
  • Vary piperidine substituents (e.g., N-methyl vs. N-cyclopropyl) .

Bioisosteric Replacement : Swap 4-fluoro with trifluoromethoxy to assess halogen effects .

Activity Cliffs : Identify abrupt potency changes using Free-Wilson analysis .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) .

Photodegradation : Expose to UV light (λ = 254 nm) and quantify byproducts .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

Salt Formation : Prepare hydrochloride or mesylate salts .

Prodrug Design : Introduce phosphate esters at the pyridinone oxygen .

Advanced: How to evaluate synergistic effects with other therapeutic agents?

Methodological Answer:

Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software .

In Vivo Models : Test efficacy in xenograft mice with/without adjuvant drugs (e.g., paclitaxel).

Pathway Analysis : Use RNA-seq to identify upregulated/downregulated genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.